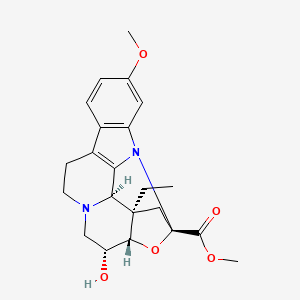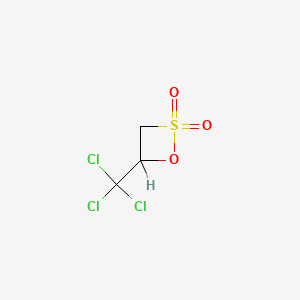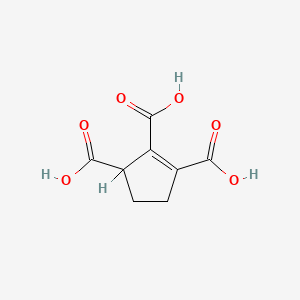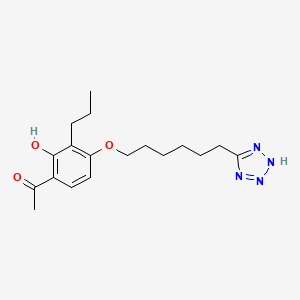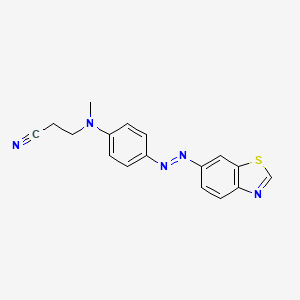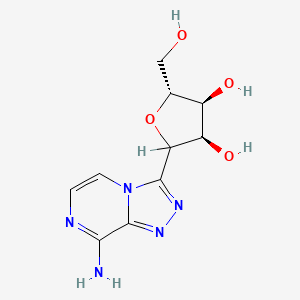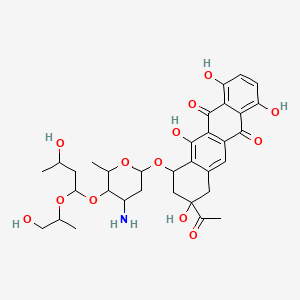![molecular formula C18H28O10S4 B1204996 pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate CAS No. 66397-14-6](/img/structure/B1204996.png)
pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate is a complex organic compound characterized by multiple sulfanylacetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate involves multiple steps. The primary synthetic route includes the following steps:
Formation of the sulfanylacetyl groups: This can be achieved by reacting a suitable thiol with an acyl chloride under basic conditions.
Attachment to the propyl backbone: The sulfanylacetyl groups are then attached to a propyl backbone through esterification reactions.
Final assembly: The final compound is assembled by linking the intermediate products through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions (temperature, pressure, and pH) are carefully controlled to maximize yield and purity. The use of catalysts and solvents would be optimized to ensure efficient reactions and easy purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pentanedial moiety can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The ester groups can undergo hydrolysis, releasing active intermediates that can participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedial: A simpler aldehyde with fewer reactive sites.
2,2-bis[(2-sulfanylacetyl)oxymethyl]propane: Lacks the pentanedial moiety, making it less reactive.
3-(2-sulfanylacetyl)oxypropyl acetate:
Uniqueness
Pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate is unique due to its multiple reactive sites, allowing it to participate in a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
Número CAS |
66397-14-6 |
|---|---|
Fórmula molecular |
C18H28O10S4 |
Peso molecular |
532.7 g/mol |
Nombre IUPAC |
pentanedial;[3-(2-sulfanylacetyl)oxy-2,2-bis[(2-sulfanylacetyl)oxymethyl]propyl] 2-sulfanylacetate |
InChI |
InChI=1S/C13H20O8S4.C5H8O2/c14-9(1-22)18-5-13(6-19-10(15)2-23,7-20-11(16)3-24)8-21-12(17)4-25;6-4-2-1-3-5-7/h22-25H,1-8H2;4-5H,1-3H2 |
Clave InChI |
HLGMGUUFYRIXGQ-UHFFFAOYSA-N |
SMILES |
C(CC=O)CC=O.C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
SMILES canónico |
C(CC=O)CC=O.C(C(=O)OCC(COC(=O)CS)(COC(=O)CS)COC(=O)CS)S |
Key on ui other cas no. |
66397-14-6 |
Sinónimos |
polymercaptal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


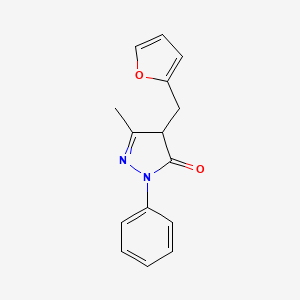

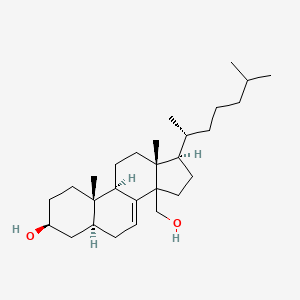

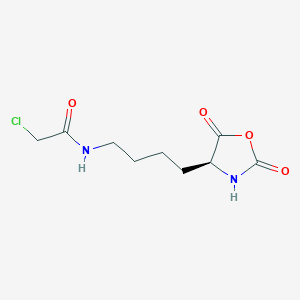
![2-Hydroxybenzoic acid;sulfane;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenol](/img/structure/B1204921.png)
